Cas no 1280777-27-6 (3-amino-2-(4-fluorophenyl)propan-1-ol)

3-amino-2-(4-fluorophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(4-fluorophenyl)propan-1-ol
- 3-Amino-2-(4-fluoro-phenyl)-propan-1-ol
- CID 75251630
- Benzeneethanol, β-(aminomethyl)-4-fluoro-
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- MDL: MFCD21880454
- インチ: 1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
- InChIKey: GCXZDTJUOWYBTG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CO)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 124
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.167±0.06 g/cm3(Predicted)
- ふってん: 293.8±25.0 °C(Predicted)
- 酸性度係数(pKa): 14.58±0.10(Predicted)
3-amino-2-(4-fluorophenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249121-0.25g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
Enamine | EN300-249121-1.0g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-249121-5.0g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-249121-10.0g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-249121-0.05g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
Enamine | EN300-249121-10g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 10g |
$3191.0 | 2023-09-15 | ||
Enamine | EN300-249121-1g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 1g |
$743.0 | 2023-09-15 | ||
Enamine | EN300-249121-2.5g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-249121-0.1g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
Enamine | EN300-249121-0.5g |
3-amino-2-(4-fluorophenyl)propan-1-ol |
1280777-27-6 | 95% | 0.5g |
$713.0 | 2024-06-19 |
3-amino-2-(4-fluorophenyl)propan-1-ol 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
3-amino-2-(4-fluorophenyl)propan-1-olに関する追加情報
3-Amino-2-(4-Fluorophenyl)Propan-1-Ol: A Comprehensive Overview
3-Amino-2-(4-fluorophenyl)propan-1-ol, also known by its CAS number 1280777-27-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a hydroxyl group (-OH) with a fluorophenyl substituent. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions.
The synthesis of 3-amino-2-(4-fluorophenyl)propan-1-ol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantiomeric excess, which is crucial for its application in chiral drug discovery. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly improved the efficiency of these reactions.
In terms of chemical properties, 3-amino-2-(4-fluorophenyl)propan-1-ol exhibits interesting behavior in both acidic and basic conditions. The amino group acts as a nucleophile, making it a valuable precursor in the synthesis of various amides and imines. Additionally, the hydroxyl group can be easily oxidized to a ketone or further functionalized to introduce additional substituents. The fluorophenyl group contributes to the compound's stability and enhances its solubility in organic solvents.
The applications of 3-amino-2-(4-fluorophenyl)propan-1-ol are diverse and continue to expand with ongoing research. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, recent studies have highlighted its potential as a lead compound in the development of anti-cancer agents due to its ability to inhibit specific enzyme activities.
In materials science, 3-amino-2-(4-fluorophenyl)propan-1-ol has been utilized as a building block for constructing advanced materials such as polymers and nanoparticles. Its ability to form hydrogen bonds makes it an ideal candidate for creating self-healing materials and stimuli-responsive systems.
The environmental impact of 3-amino-2-(4-fluorophenyl)propan-1-ol has also been a topic of interest. Researchers have investigated its biodegradation pathways under different environmental conditions, revealing that it undergoes rapid transformation in aerobic environments. This information is critical for ensuring the sustainable use of this compound in industrial processes.
In conclusion, 3-amino-2-(4-fluorophenyl)propan-1-ol, with its CAS number 1280777-276, remains a vital compound in contemporary chemistry. Its unique structure, reactivity, and versatility continue to drive innovative research across multiple disciplines. As scientific advancements unfold, the potential applications of this compound are expected to grow further, solidifying its importance in both academic and industrial settings.
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